molecular formula C16H21N3O4 B2731149 1-[6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperidine-4-carboxamide CAS No. 2034312-33-7

1-[6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperidine-4-carboxamide

Cat. No.: B2731149
CAS No.: 2034312-33-7
M. Wt: 319.361
InChI Key: DKBYWNFZGFPGPP-UHFFFAOYSA-N
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Description

1-[6-(Oxolan-3-yloxy)pyridine-3-carbonyl]piperidine-4-carboxamide is a synthetic small molecule characterized by a piperidine-4-carboxamide core linked to a pyridine ring substituted with an oxolan-3-yloxy group. Its molecular structure combines a rigid piperidine scaffold with a polar carboxamide group and a tetrahydrofuran (oxolane) moiety, which may influence its pharmacokinetic properties and target binding.

Properties

IUPAC Name

1-[6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4/c17-15(20)11-3-6-19(7-4-11)16(21)12-1-2-14(18-9-12)23-13-5-8-22-10-13/h1-2,9,11,13H,3-8,10H2,(H2,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKBYWNFZGFPGPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2=CN=C(C=C2)OC3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperidine-4-carboxamide involves multiple steps, starting with the preparation of the tetrahydrofuran-3-yl intermediate. This intermediate is then reacted with nicotinic acid to form the nicotinoyl derivative. The final step involves the coupling of the nicotinoyl derivative with piperidine-4-carboxamide under specific reaction conditions, such as the use of coupling agents like EDCI or DCC, and solvents like dichloromethane or DMF .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and HPLC are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-[6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The tetrahydrofuran ring can be oxidized to form lactones or other oxygenated derivatives.

    Reduction: The nicotinoyl group can be reduced to form the corresponding amine.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Reagents like PCC or KMnO4 under mild conditions.

    Reduction: Reagents like LiAlH4 or NaBH4 in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include oxygenated derivatives, amines, and substituted piperidines, which can be further utilized in various chemical and pharmaceutical applications .

Scientific Research Applications

1-[6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in modulating cellular signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Below is a detailed comparison:

Comparison with Compound 118 (mPGES-1 Inhibitor)

Compound 118 : 1-{6-Chloro-5-methyl-1-[6-(trifluoromethyl)pyridin-2-yl]-1H-benzimidazol-2-yl}-N-(oxolan-3-yl)piperidine-4-carboxamide .

  • Structural Differences :
    • Compound 118 contains a benzimidazole core with chloro, methyl, and trifluoromethylpyridine substituents, whereas the target compound lacks this heterocyclic system.
    • Both share the N-(oxolan-3-yl)piperidine-4-carboxamide moiety, suggesting similar interactions with mPGES-1’s hydrophobic binding pockets.
  • Functional Implications :
    • Compound 118 is a potent mPGES-1 inhibitor (IC₅₀ < 50 nM), likely due to the electron-withdrawing trifluoromethyl group enhancing binding affinity. The absence of this group in the target compound may reduce potency but improve metabolic stability.
Comparison with SARS-CoV-2 Inhibitors ()

Compounds :

  • (R)-N-(4-Fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide
  • (R)-N-((2-Methoxypyridin-4-yl)methyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide .
  • Structural Differences :
    • These compounds feature a naphthalene group and fluorobenzyl/methoxypyridyl substituents, unlike the oxolan-3-yloxy-pyridine in the target compound.
    • The piperidine-4-carboxamide core is conserved, indicating a shared pharmacophore for target engagement.
  • Functional Implications :
    • The naphthalene group in the SARS-CoV-2 inhibitors enhances hydrophobic interactions with viral proteases. The target compound’s oxolan-3-yloxy group may offer improved solubility but reduced affinity for viral targets.
Comparison with Apixaban (Anticoagulant)

Apixaban : 1-(4-Methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide .

  • Structural Differences :
    • Apixaban has a pyrazolo-pyridine core, absent in the target compound.
    • Both share carboxamide and piperidine-derived groups but differ in ring systems and substitution patterns.
  • Functional Implications :
    • Apixaban’s bicyclic core is critical for Factor Xa inhibition. The target compound’s simpler pyridine-piperidine system may lack the conformational rigidity needed for similar anticoagulant effects.
Comparison with 6-{[1-(2-Methoxybenzoyl)piperidin-4-yl]oxy}pyridine-3-carboxamide

Compound P393-1899 : 6-{[1-(2-Methoxybenzoyl)piperidin-4-yl]oxy}pyridine-3-carboxamide .

  • Structural Differences :
    • The methoxybenzoyl group in P393-1899 replaces the oxolan-3-yloxy-pyridine carbonyl in the target compound.
    • Both retain the piperidine-4-carboxamide scaffold.
  • Functional Implications :
    • The benzoyl group in P393-1899 may enhance π-π stacking with aromatic residues in enzyme active sites, whereas the oxolane group in the target compound could improve water solubility.

Biological Activity

1-[6-(Oxolan-3-yloxy)pyridine-3-carbonyl]piperidine-4-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, mechanisms of action, and its biological effects, particularly in the context of cancer and other diseases.

Chemical Structure and Properties

The molecular formula of this compound is C16H20ClN3O4C_{16}H_{20}ClN_{3}O_{4} with a molecular weight of approximately 353.8 g/mol. The compound features a piperidine ring, a pyridine ring substituted with an oxolan-3-yloxy group, and a carbonyl group, which contribute to its unique biological properties.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyridine Ring : Starting from commercially available precursors, the pyridine ring is synthesized through condensation reactions followed by chlorination.
  • Introduction of the Oxolan-3-yloxy Group : This group is added via etherification with an appropriate oxolane derivative.
  • Formation of the Piperidine Ring : The piperidine structure is formed through cyclization reactions involving suitable precursors.

Anti-Cancer Properties

Research indicates that compounds similar to this compound exhibit significant anti-cancer activity. For instance, piperidine derivatives have shown cytotoxic effects against various cancer cell lines, including myeloma and leukemia cells. These compounds often induce apoptosis by increasing the expression of pro-apoptotic genes such as p53 and Bax .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
CytotoxicityInduces apoptosis in cancer cell lines
Antimicrobial ActivityEffective against M. tuberculosis
Enzyme InhibitionPotential inhibitors of specific kinases

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Enzyme Interaction : The compound may act as an inhibitor or activator for various enzymes involved in cell signaling pathways, particularly those related to cancer proliferation.
  • Molecular Docking Studies : Computational studies have suggested that this compound can effectively bind to target proteins, influencing their activity and potentially leading to therapeutic effects .

Case Studies

  • Cytotoxic Effects on Cancer Cell Lines : A study demonstrated that derivatives similar to this compound showed significant cytotoxicity against hematological malignancies, with IC50 values indicating potent activity .
  • Antimycobacterial Activity : Another investigation highlighted the compound's effectiveness against resistant strains of M. tuberculosis, showcasing its potential as an antimicrobial agent .

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